4-methyl-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-methyl-N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-13-3-5-16(6-4-13)26(23,24)20-18-19-15(12-25-18)11-17(22)21-9-7-14(2)8-10-21/h3-6,12,14H,7-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSMCQARIKULNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups, including a thiazole ring, a benzenesulfonamide moiety, and a piperidine derivative. Its molecular formula is , and it has a molecular weight of approximately 430.56 g/mol. The structural complexity allows for diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is particularly known for its role in inhibiting bacterial folate synthesis.
Antitumor Activity
The thiazole and piperidine components of the compound have been linked to antitumor activity. A study on related thiazole derivatives demonstrated their efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Compounds containing benzenesulfonamide structures have also been investigated for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
The exact mechanism of action for 4-methyl-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways, leading to altered cellular responses. For instance, the inhibition of dihydropteroate synthase by sulfonamides disrupts folate synthesis in bacteria .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound. For example, a study highlighted its ability to inhibit tumor cell growth by targeting specific kinases involved in proliferation . The results indicated a dose-dependent response, suggesting that higher concentrations yield more significant effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-methyl-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide. Variations in substituents on the thiazole or piperidine rings can significantly influence their pharmacological profiles. Research indicates that modifications can enhance potency against specific targets while reducing toxicity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Research
The compound has shown promise in pharmacological studies due to its ability to interact with specific biological targets. Notable applications include:
- Anticancer Activity : Preliminary studies indicate that modifications to the thiazole ring enhance antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against melanoma and prostate cancer cells.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against several pathogens, including drug-resistant strains of bacteria. In vitro tests have reported effective inhibition against E. coli with an IC50 value of 1.5 µM.
- Neuropharmacological Effects : Given the piperidine component, research is ongoing to explore its effects on neurotransmitter systems, suggesting potential anxiolytic properties.
Biochemical Assays
The compound serves as a valuable tool in biochemical assays aimed at investigating enzyme interactions and cellular pathways. Its structure allows it to bind selectively to various enzymes, modulating their activity and influencing metabolic pathways.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its biological efficacy. This includes exploring different substitutions on the thiazole and piperidine rings to optimize activity against specific targets .
Anticancer Research
A study demonstrated that structural variations significantly improved the anticancer properties of the compound. For example, derivatives with specific substitutions on the thiazole ring showed enhanced activity against melanoma cells, achieving IC50 values as low as 0.5 µM.
Antimicrobial Efficacy
In vitro studies have highlighted the effectiveness of certain derivatives against resistant bacterial strains. These findings suggest that the compound could play a role in developing new antibiotics for treating infections where conventional therapies fail.
Neuropharmacological Studies
Investigations into the neuropharmacological effects of this compound have revealed potential anxiolytic properties linked to its interaction with neurotransmitter systems. These studies are still in preliminary phases but indicate a promising area for future research.
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Melanoma | 0.5 | |
| Anticancer | Prostate Cancer | 0.8 | |
| Antimicrobial | E. coli | 1.5 | |
| Enzyme Inhibition | Kinase | 0.3 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with a thiazole-2-amine intermediate. Key steps include:
- Step 1 : Prepare the thiazole core by reacting 2-aminothiazole derivatives with 4-methylpiperidin-1-yl-2-oxoethyl groups under reflux conditions (e.g., using DMF as a solvent at 80–100°C).
- Step 2 : Introduce the sulfonamide group via a two-fold excess of 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to drive the reaction to completion .
- Purity Control : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity using HPLC with a C18 column (≥95% purity threshold) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and sulfonamide linkage. For example, the thiazole C-2 proton typically resonates at δ 7.2–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 462.15).
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects, such as planarity of the sulfonamide group and thiazole ring .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use standardized assays:
- Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to reference drugs (e.g., ciprofloxacin) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., Nek2/Hec1) using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can QSAR models be applied to predict and optimize the biological activity of this compound?
- Methodological Answer :
- Descriptor Selection : Use 3D molecular descriptors (e.g., logP, polar surface area) and electronic parameters (HOMO-LUMO gaps) derived from DFT calculations (B3LYP/6-31G* level) .
- Model Validation : Apply leave-one-out cross-validation (LOO-CV) to assess predictive power (R² > 0.8). Correlate MIC values with electron-withdrawing effects of the sulfonamide group .
Q. What computational strategies are effective in designing derivatives with enhanced target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase active sites (e.g., Nek2). Prioritize derivatives with improved hydrogen-bond interactions (e.g., sulfonamide oxygen with Lys44) .
- Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to optimize synthetic pathways for novel derivatives. ICReDD’s workflow integrates these methods with experimental validation .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Data Harmonization : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). For example, MIC variations may arise from differences in bacterial inoculum size .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Adjust for covariates like solvent choice (DMSO vs. water) .
Q. What advanced separation technologies are suitable for isolating stereoisomers or impurities in this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/ethanol (90:10) to resolve enantiomers. Monitor retention times and UV spectra for purity .
- Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to remove low-molecular-weight byproducts (e.g., unreacted sulfonyl chloride) .
Data Contradiction Analysis
Q. How should conflicting results regarding metabolic stability be resolved?
- Methodological Answer :
- Comparative CYP450 Assays : Test the compound against human liver microsomes (HLMs) and recombinant CYP3A4/CYP2D6 isoforms. Use LC-MS/MS to quantify metabolite formation rates .
- Structural Modifications : Introduce trifluoromethyl groups (as in analogous compounds) to block oxidative metabolism at vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
